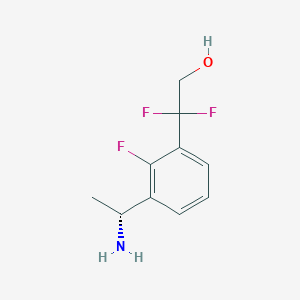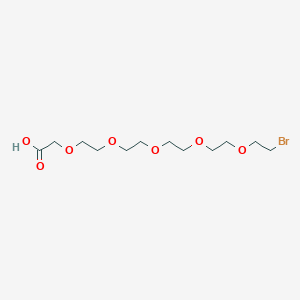
(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with a fluorinated phenyl ring and a chiral center, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess . This method can be adapted for the synthesis of the ®-enantiomer by selecting appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes using transaminase enzymes. These processes are optimized for high yield and stereocontrol, ensuring the production of the desired enantiomer with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and developing new synthetic methods .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of how fluorine atoms influence molecular behavior .
Medicine
In medicine, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol has potential as a pharmaceutical intermediate. Its chiral center and fluorinated phenyl ring make it a candidate for developing new drugs with improved efficacy and selectivity .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it may form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate can then undergo further transformations to produce the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(1-Aminoethyl)benzonitrile
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
Uniqueness
Compared to similar compounds, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is unique due to its fluorinated phenyl ring and chiral center. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)7-3-2-4-8(9(7)11)10(12,13)5-15/h2-4,6,15H,5,14H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZNPHMICFEFL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(CO)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(CO)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)












